2,5-Dibromo-4-chloroanisole
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Overview
Description
2,5-Dibromo-4-chloroanisole is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of anisole, where the hydrogen atoms at positions 2 and 5 of the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 4 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-4-chloroanisole can be synthesized through a multi-step process involving the bromination and chlorination of anisole. One common method involves the following steps:
Bromination of Anisole: Anisole is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces bromine atoms at the ortho and para positions relative to the methoxy group, resulting in 2,5-dibromoanisole.
Chlorination: The 2,5-dibromoanisole is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce a chlorine atom at the para position, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-chloroanisole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine and chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiourea (NH2CSNH2) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-dihydroxy-4-chloroanisole, 2,5-diamino-4-chloroanisole, and 2,5-dithio-4-chloroanisole.
Oxidation: Products include 2,5-dibromo-4-chlorobenzaldehyde or 2,5-dibromo-4-chlorobenzoic acid.
Reduction: Products include anisole or 2,5-dibromoanisole.
Scientific Research Applications
2,5-Dibromo-4-chloroanisole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-chloroanisole depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its bromine and chlorine atoms, which can participate in various chemical reactions such as nucleophilic substitution or electrophilic addition. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chloroanisole: Similar structure but with bromine atoms at positions 2 and 6.
2,5-Dibromoanisole: Lacks the chlorine atom at position 4.
4-Chloroanisole: Lacks the bromine atoms at positions 2 and 5.
Uniqueness
2,5-Dibromo-4-chloroanisole is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
1,4-dibromo-2-chloro-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETNTRISWOPNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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